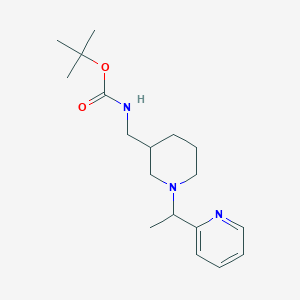![molecular formula C13H21BrCl2N2 B2687454 [1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-88-4](/img/structure/B2687454.png)
[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzyl)piperidin-4-ylmethanamine dihydrochloride (also known as 2-Bromo-4-methyl-N-benzylpiperidin-1-amine dihydrochloride, or BMP) is a synthetic compound with potential applications in scientific research. BMP belongs to a class of compounds known as piperidines, which are nitrogen-containing heterocyclic compounds. BMP has a wide range of applications in laboratory experiments, and its unique properties make it an attractive option for researchers.
Mecanismo De Acción
The exact mechanism of action of BMP is not known. However, it is believed to act as an inhibitor of certain enzymes and proteins. BMP has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMP are not fully understood. However, it has been shown to have a number of effects on biological systems. BMP has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, BMP has been shown to interact with proteins involved in signal transduction, such as G-protein coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMP in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of certain enzymes. Additionally, BMP is relatively easy to synthesize, and it has a wide range of applications in scientific research.
The main limitation of using BMP in laboratory experiments is its lack of specificity. BMP has been shown to inhibit the activity of a number of enzymes and proteins, which can lead to unwanted side effects. Additionally, BMP has been shown to interact with proteins involved in signal transduction, which can lead to unintended consequences.
Direcciones Futuras
Future research on BMP should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine the specificity of BMP and its potential side effects. Additionally, further research should be conducted to explore the potential applications of BMP in drug design and development. Finally, further studies should be conducted to evaluate the safety and efficacy of BMP in laboratory experiments.
Métodos De Síntesis
BMP is synthesized through a process known as the Friedel-Crafts acylation. This process involves the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. In the case of BMP, the aromatic compound is 2-bromobenzaldehyde, and the acid chloride is piperidine. The reaction takes place in a solvent such as dichloromethane, and the resulting product is BMP.
Aplicaciones Científicas De Investigación
BMP has a wide range of applications in scientific research. It has been used in a variety of biological and chemical experiments, including studies of enzyme inhibition, protein-protein interactions, and drug-receptor binding. BMP has also been used to study the structure and function of proteins and other biomolecules. Additionally, BMP has been used in the synthesis of other compounds, such as peptides and nucleic acids.
Propiedades
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQKFIAZHSMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)




![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)